2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves the coupling of substituted phenoxy and isoindole derivatives. One common method includes the reaction of 3-methyl-4-nitrophenol with 3-bromopropylamine under basic conditions to form the intermediate 3-(3-methyl-4-nitrophenoxy)propylamine. This intermediate is then reacted with phthalic anhydride in the presence of a dehydrating agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2-[3-(3-Methyl-4-aminophenoxy)propyl]-1H-isoindole-1,3(2H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding and other interactions. This compound may also inhibit certain enzymes by binding to their active sites, thereby affecting their activity .
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-Nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione: Similar structure but lacks the methyl group on the phenoxy ring.
2-[3-(3-Methyl-4-aminophenoxy)propyl]-1H-isoindole-1,3(2H)-dione: The nitro group is reduced to an amino group.
Uniqueness
2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the nitro and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C18H16N2O5 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-[3-(3-methyl-4-nitrophenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O5/c1-12-11-13(7-8-16(12)20(23)24)25-10-4-9-19-17(21)14-5-2-3-6-15(14)18(19)22/h2-3,5-8,11H,4,9-10H2,1H3 |
InChI Key |
HPWVVXMLXUTBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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